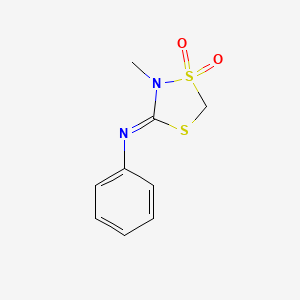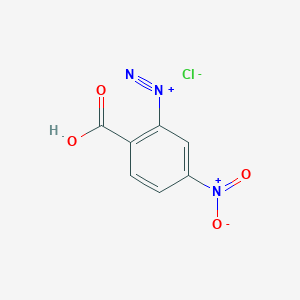
1-(Phenylselanyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylselanyl)naphthalene is an organic compound that belongs to the class of organoselenium compounds It consists of a naphthalene ring system substituted with a phenylselanyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(Phenylselanyl)naphthalene typically involves the chalcogenylation of naphthalene derivatives. One common method is the selective C1 chalcogenylation of 2-naphthols or 2-naphthylamines using iron(III) chloride (FeCl3) and potassium iodide (KI) as catalysts. The reaction is carried out in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, producing the desired compound with yields ranging from 42% to 97% .
Analyse Chemischer Reaktionen
1-(Phenylselanyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylselanyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Phenylselanyl)naphthalene involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is believed to be responsible for the compound’s potential antioxidant and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylselanyl)naphthalene can be compared with other similar organoselenium compounds, such as:
1-(Phenylselanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Phenylselanyl)anthracene: Contains an anthracene ring system, which has three fused benzene rings.
1-(Phenylselanyl)phenanthrene: Features a phenanthrene ring system, which is another type of polycyclic aromatic hydrocarbon.
The uniqueness of this compound lies in its naphthalene ring system, which provides distinct chemical properties and reactivity compared to other organoselenium compounds .
Eigenschaften
CAS-Nummer |
65490-21-3 |
|---|---|
Molekularformel |
C16H12Se |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
1-phenylselanylnaphthalene |
InChI |
InChI=1S/C16H12Se/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI-Schlüssel |
AJKRRKYBAZGYQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)



![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)




![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
